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molecular formula C20H18N2O3 B8459526 ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate

ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate

Cat. No. B8459526
M. Wt: 334.4 g/mol
InChI Key: MEOTZRKWFVCXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07923568B2

Procedure details

A stirred suspension of 2-benzyl-7,8-dihydrocyclopenta[e]indazol-6(2H)-one (10.3 g, 39.3 mmol) in 180 mL of THF was cooled to −70° C. and a 1.0M solution of lithium bis(trimethylsilyl)amide in THF (86 mL, 86 mmol) was added dropwise during 20 minutes. The reaction mixture was allowed to warm to −33° C. during approximately 1 hour giving a reddish brown solution. The solution was re-cooled to −65° C. and ethyl cyanoformate (5.9 mL, 60 mmol) was added during 1 minute. The reaction mixture was allowed to warm to 15° C. during 2¾ hours and was then partitioned between ethyl acetate and 1N aqueous HCl. The organic phase was washed successively with water, saturated NaHCO3 and brine. After drying over Na2SO4 the solution was filtered through a short column of silica gel and evaporated under vacuum to give ethyl 2-benzyl-6-oxo-2,6,7,8-tetrahydrocyclopenta[e]indazole-7-carboxylate as a brown oil.
Name
2-benzyl-7,8-dihydrocyclopenta[e]indazol-6(2H)-one
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
86 mL
Type
solvent
Reaction Step Two
Quantity
5.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13]3[C:19](=[O:20])[CH2:18][CH2:17][C:14]=32)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C([C:33]([O:35][CH2:36][CH3:37])=[O:34])#N>C1COCC1>[CH2:1]([N:8]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13]3[C:19](=[O:20])[CH:18]([C:33]([O:35][CH2:36][CH3:37])=[O:34])[CH2:17][C:14]=32)=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-benzyl-7,8-dihydrocyclopenta[e]indazol-6(2H)-one
Quantity
10.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C2C=CC3=C(C2=C1)CCC3=O
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
86 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.9 mL
Type
reactant
Smiles
C(#N)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to −33° C. during approximately 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
giving a reddish brown solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was re-cooled to −65° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 15° C. during 2¾ hours
CUSTOM
Type
CUSTOM
Details
was then partitioned between ethyl acetate and 1N aqueous HCl
WASH
Type
WASH
Details
The organic phase was washed successively with water, saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 the solution
FILTRATION
Type
FILTRATION
Details
was filtered through a short column of silica gel
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C2C=CC3=C(C2=C1)CC(C3=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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